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Abstract
Capillary Electrophoresis (CE) is a high-resolution analytical technique integral to the analysis

of peptides in research and pharmaceutical development. The selection of the background

electrolyte (BGE) is a critical parameter for achieving optimal separation. This document details

the role, advantages, and practical application of N-cyclohexyl-3-aminopropanesulfonic acid

(CAPS) buffer for the analysis of peptides, particularly those with basic properties. CAPS, with

its high buffering range (pH 9.7-11.1), offers unique selectivity for peptides that are difficult to

resolve at neutral or acidic pH.

The Role and Advantages of CAPS Buffer in Peptide
Separations
The primary role of the buffer in Capillary Zone Electrophoresis (CZE) is to maintain a constant

pH and provide conductivity for the flow of current. The choice of buffer directly influences the

charge of the analytes and the capillary wall, thereby controlling the electrophoretic mobility

and the electroosmotic flow (EOF).
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CAPS (pKa = 10.4) is a zwitterionic buffer that is particularly advantageous for peptide analysis

under alkaline conditions for several key reasons:

Analysis of Basic Peptides: Many peptides possess a net positive charge at neutral or acidic

pH. By operating at a high pH (e.g., pH 11.0), well above the isoelectric point (pI) of most

amino acids' carboxyl groups and near or above the pI of basic amino acid side chains (like

Lysine and Arginine), CAPS buffer ensures that most peptides carry a significant net

negative charge. This leads to migration towards the anode, often opposite to the direction of

the strong EOF, which can enhance separation selectivity.

Minimizing Wall Interactions: At high pH, the silanol groups on the inner surface of a fused-

silica capillary are fully deprotonated (SiO⁻), creating a strong cathodic EOF. While this can

lead to rapid separations, it can also cause the adsorption of positively charged peptides. By

ensuring the peptides are also negatively charged, CAPS buffer minimizes these

electrostatic interactions, leading to improved peak shapes and higher efficiency.

High Buffer Capacity at Alkaline pH: CAPS provides stable pH control in its effective

buffering range, ensuring reproducible migration times and robust separation performance.

Low UV Absorbance: CAPS exhibits low absorbance in the far-UV region (e.g., 200-220 nm),

which is crucial for the sensitive detection of the peptide backbone.

Data Presentation: Typical CE Parameters
The following table summarizes typical operational parameters for the CZE separation of

peptides using a CAPS buffer system. Specific values, particularly migration times and

efficiency, are analyte-dependent and require method optimization.
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Parameter Typical Value / Range Purpose

Buffer System

Buffer CAPS
Provides high pH buffering (pH

9.7-11.1).

Concentration 50 - 100 mM

Balances buffering capacity

with Joule heating. 100 mM is

a common concentration.[1]

pH 10.5 - 11.0

Ensures peptides are

deprotonated and negatively

charged for separation.

Capillary

Material Fused-Silica (uncoated) Standard capillary for CE.

Dimensions (ID x Total L) 50 - 75 µm x 40 - 60 cm

Standard dimensions

balancing sample volume, heat

dissipation, and resolution.

Separation Conditions

Voltage 15 - 25 kV (Reversed Polarity)

Driving force for separation.

High conductivity of CAPS may

require lower voltage to

manage Joule heating.[1]

Temperature 20 - 25 °C

Controlled temperature

ensures reproducible viscosity

and migration times.

Injection
Hydrodynamic (0.5 - 1.0 psi for

3-5s)

Introduces a small plug of the

sample onto the capillary.

Detection

Wavelength 200 - 214 nm
For detection of the peptide

bond.
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Efficiency (Theoretical Plates) > 100,000
Indicates high-resolution

separation capabilities.

Migration Time 5 - 30 min
Dependent on peptide charge,

size, and EOF.

Experimental Protocols
This section provides a detailed protocol for the preparation and use of CAPS buffer in the CZE

analysis of peptides.

Materials and Reagents
N-cyclohexyl-3-aminopropanesulfonic acid (CAPS), MW = 221.32 g/mol

Sodium Hydroxide (NaOH), 1 M solution

Deionized water (≥18 MΩ·cm)

Peptide standard(s) or sample

0.22 µm syringe filters

Capillary Electrophoresis system with UV detector

Fused-silica capillary

Buffer Preparation: 100 mM CAPS, pH 11.0
Weigh CAPS: Weigh 2.213 g of CAPS powder.

Dissolve: Add the CAPS powder to a clean beaker containing approximately 80 mL of

deionized water. Stir until fully dissolved.

Adjust pH: Place a calibrated pH electrode in the solution. Slowly titrate with 1 M NaOH while

stirring until the pH reaches 11.0.
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Final Volume: Transfer the solution to a 100 mL volumetric flask. Bring the volume to 100 mL

with deionized water.

Filter and Degas: Filter the buffer through a 0.22 µm syringe filter to remove particulates.

Degas the buffer for 15-20 minutes using sonication or vacuum to prevent bubble formation

during runs.

Capillary Conditioning (for a new capillary)
Rinse with 1 M NaOH for 20 minutes.

Rinse with deionized water for 10 minutes.

Rinse with the CAPS running buffer for 20 minutes.

Sample Preparation and Injection
Dissolve peptide samples in deionized water or a low-concentration buffer (e.g., 10 mM

CAPS) to a final concentration of 0.1 - 1.0 mg/mL.

Centrifuge the sample to pellet any insoluble material.

Place the sample vial in the CE autosampler.

Inject the sample using a hydrodynamic injection (e.g., 0.5 psi for 5 seconds).

Electrophoretic Run and Analysis
Place vials containing the prepared CAPS buffer in the inlet and outlet buffer positions.

Apply a separation voltage (e.g., -20 kV, reversed polarity). The negative polarity is used

because the EOF is strong towards the cathode (detector), while the negatively charged

peptides will migrate towards the anode (inlet).

Set the detector wavelength to 214 nm.

Equilibrate the capillary with the running buffer for 3-5 minutes before the first injection.
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Between runs, perform a short rinse with 0.1 M NaOH (1 min) followed by the running buffer

(2-3 min) to ensure reproducible migration times.

Analyze the resulting electropherogram to determine migration times, peak areas, and

resolution.
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Caption: Workflow for CZE analysis of peptides using CAPS buffer.
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Caption: Principle of peptide separation in high-pH CAPS buffer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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